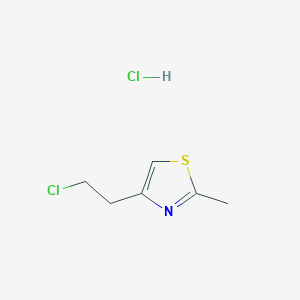

4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride

Description

4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride is a halogenated thiazole derivative characterized by a 2-methyl group and a 2-chloroethyl substituent at the 4-position of the thiazole ring. The compound’s molecular formula is C₆H₉Cl₂NS, with a molecular weight of 198.11 g/mol (based on analogous thiazole derivatives) . Thiazoles are well-known for their diverse pharmacological activities, including antimicrobial, antitumor, and central nervous system (CNS) modulation .

Properties

IUPAC Name |

4-(2-chloroethyl)-2-methyl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS.ClH/c1-5-8-6(2-3-7)4-9-5;/h4H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWKGEBESBSMAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CCCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609401-09-3 | |

| Record name | Thiazole, 4-(2-chloroethyl)-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Conditions and Steps

Reactants :

- 3-Thiocyanato-5-chloro-2-pentanone (2 moles)

- 85% phosphoric acid (360 cm³)

Procedure :

- The thiocyanato compound is added to phosphoric acid under stirring.

- The mixture is heated to 95–100°C for 30 minutes to initiate cyclization.

- After cooling to 20°C, the solution is poured into water (660 cm³), precipitating the intermediate 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole.

- The crude product is washed with water, neutralized, and dried under vacuum at 60°C.

Halogenation :

Yield Optimization

- Temperature Control : Maintaining temperatures below 10°C during HCl saturation minimizes side reactions.

- Solvent Selection : Ethyl acetate or carbon tetrachloride improves solubility and facilitates HCl incorporation.

- Purification : Vacuum distillation at 40 Pa isolates the product as a faint yellow oil (bp: 104°C).

Table 1: Key Parameters for Cyclization-Halogenation Method

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Reaction Temperature | 95–100°C (cyclization) | 61–75.5 |

| Halogenation Solvent | Ethyl acetate | 75.5 |

| Distillation Pressure | 40 Pa | >95% purity |

An alternative route, adapted from classical thiazole synthesis, involves condensing α-halogenated ketones with thioformamide derivatives. This method, referenced in Elderfield’s Heterocyclic Compounds, follows Reaction Scheme A:

Reaction Mechanism

- Step 1 : A halogenated ketone (e.g., 5-chloro-2-pentanone) reacts with thioformamide in a polar solvent.

- Step 2 : Cyclodehydration forms the thiazole core, with the chloroethyl side chain introduced via the ketone precursor.

- Step 3 : Hydrochlorination with gaseous HCl or POCl₃ yields the final product.

Limitations and Modifications

- Low Yields (30–60%) : Early iterations suffered from poor efficiency due to incomplete cyclization.

- Improved Catalysts : Using 1,2-dichloroethane as a solvent and triethylamine as a base enhances reaction rates and yields.

- By-Product Mitigation : Raney nickel desulfurization removes residual thiol groups, increasing purity.

Comparative Analysis of Halogenation Agents

The choice of halogenating agent significantly impacts yield and purity.

Table 2: Halogenation Agents and Performance

| Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Gaseous HCl | Ethyl acetate | 0–40 | 75.5 | 98 |

| Phosphoryl chloride | 1,2-Dichloroethane | 90–100 | 68 | 95 |

| Phosphorus pentachloride | Chlorobenzene | 120 | 55 | 90 |

- Gaseous HCl : Preferred for its mild conditions and high selectivity.

- Phosphorus Halides : Require higher temperatures but are cost-effective for large-scale production.

Industrial-Scale Production Considerations

Solvent Recycling

Waste Management

- Phosphoric acid by-products are neutralized with NaOH to form sodium phosphate, which is repurposed as fertilizer.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of 4-(2-substituted ethyl)-2-methyl-1,3-thiazole derivatives.

Oxidation Reactions: Formation of sulfoxides or sulfones.

Reduction Reactions: Formation of thiazolidine derivatives.

Scientific Research Applications

4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride involves the interaction of the chloroethyl group with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins or DNA, potentially disrupting their normal function. The thiazole ring may also interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Key Observations:

Substituent Position :

- The position of the chloroethyl group significantly impacts biological activity. For example, Clomethiazole HCl (5-(2-Cl-ethyl)-4-methyl) exhibits sedative properties, while positional isomers like the target compound (4-(2-Cl-ethyl)-2-methyl) have underexplored pharmacological profiles .

- Chloromethyl analogs (e.g., 4-(chloromethyl)-2-methyl) are primarily synthetic intermediates, lacking reported bioactivity .

Antimicrobial Potential

Thiazole derivatives, such as 2-phenylbenzo[d]thiazole and 4-(4-hydroxyphenyl)-2-methyl-1,3-thiazole, exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

CNS Modulation

Clomethiazole HCl , a structural analog with a 5-(2-chloroethyl) substituent, is clinically used as a sedative and anticonvulsant. Its therapeutic effects are attributed to GABA receptor modulation . The target compound’s 4-(2-chloroethyl) group may similarly influence CNS targets, though further studies are needed.

Alkylating Activity

Chloroethyl groups are known alkylating agents, capable of forming DNA crosslinks in cancer therapy. Nitrosourea derivatives (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) leverage this property for antileukemic activity .

Biological Activity

4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Overview of the Compound

This compound is a thiazole derivative that has been investigated for various biological activities, particularly its antimicrobial and anticancer properties. The compound's structure includes a thiazole ring, which is known for its versatility in biological applications.

The biological activity of this compound is primarily attributed to the interaction of the chloroethyl group with nucleophilic sites in biological molecules. This interaction can lead to:

- Covalent Bond Formation : The chloroethyl group can form covalent bonds with proteins or DNA, potentially disrupting their normal functions.

- Enzyme Modulation : The thiazole ring may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied against various bacterial strains and fungi:

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | ≤0.25 μg/mL |

| Acinetobacter baumannii | Bactericidal | ≤0.25 μg/mL |

| Candida albicans | Antifungal | ≤0.25 μg/mL |

These findings suggest that the compound may be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also shown promise as an anticancer agent. Various studies have reported its effects on different cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer).

- Inhibition Concentration (IC50) values indicate significant cytotoxicity:

This data highlights the potential of this compound as a lead compound for further anticancer drug development.

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound was found to outperform several other compounds in inhibiting both Gram-positive and Gram-negative bacteria as well as fungi .

Study on Anticancer Properties

A recent investigation evaluated the anticancer properties of several thiazole derivatives, including our compound of interest. The results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via refluxing intermediates in polar aprotic solvents like DMSO or ethanol, followed by purification via recrystallization (e.g., water-ethanol mixtures). Reaction time (e.g., 18 hours for reflux) and stoichiometric ratios (e.g., 1:1 molar ratio for key reactants) are critical for achieving yields >60% . Optimization may involve adjusting solvent polarity, temperature gradients, or catalytic additives (e.g., glacial acetic acid) to enhance reaction efficiency .

- Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis (reported range: 141–143°C for analogous thiazoles) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., chloroethyl and methyl groups on the thiazole ring) .

- Mass Spectrometry (MS) : Validate molecular weight (184.08 g/mol) and fragmentation patterns .

- HPLC/UV-Vis : Assess purity (>95%) and detect impurities from side reactions (e.g., incomplete chlorination) .

Q. What are the stability and storage requirements for this compound?

- Stability : The compound is hygroscopic and prone to decomposition under prolonged exposure to light or moisture. Store at 2–8°C in airtight amber vials .

- Decomposition Products : Thermal degradation may release HCl and form thiazole derivatives (e.g., 2-methyl-1,3-thiazole), detectable via gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How can computational methods aid in designing novel derivatives or predicting reaction pathways for this compound?

- Computational Strategies :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states (e.g., chloroethyl group substitution kinetics) .

- Reaction Path Search Algorithms : Employ tools like GRRM or AFIR to identify low-energy pathways for synthesizing structurally diverse libraries (e.g., Mannich base derivatives) .

- Validation : Cross-reference computational predictions with experimental data (e.g., NMR coupling constants) to refine models .

Q. What experimental design principles can resolve contradictions in reported synthetic yields or biological activity data?

- Statistical Approaches : Apply factorial design (e.g., Box-Behnken) to isolate variables affecting yield, such as solvent polarity, temperature, or catalyst loading .

- Case Study : A 65% yield discrepancy in analogous triazole synthesis () could stem from uncontrolled moisture levels during reflux. Replicate experiments under inert atmospheres (e.g., N) to test this hypothesis .

Q. How does the chloroethyl substituent influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Mechanistic Insights : The electron-withdrawing chloroethyl group enhances electrophilicity at the thiazole C-2 position, facilitating SN2 reactions with amines or thiols. Monitor regioselectivity using C NMR isotope labeling .

- Applications : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to graft aromatic moieties onto the thiazole ring for drug discovery .

Q. What are the ethical and regulatory considerations for handling this compound in biological assays?

- Compliance : The compound is not FDA-approved and is prohibited for human/animal ingestion. Follow institutional biosafety guidelines (e.g., BSL-1/2 containment) and obtain permits for in vitro studies .

- Documentation : Maintain records of Material Safety Data Sheets (MSDS), disposal protocols, and Institutional Review Board (IRB) approvals .

Methodological Tables

| Parameter | Value/Technique | Source |

|---|---|---|

| Molecular Formula | CHClNS | |

| CAS RN | 77470-53-2 | |

| Recommended Storage | 2–8°C, desiccated, amber glass | |

| Key Spectral Data (NMR) | δ 2.5 (s, CH), δ 4.3 (t, CHCl) |

| Synthetic Optimization | Strategy | Source |

|---|---|---|

| Yield Improvement | Glacial acetic acid catalysis | |

| Purity Assurance | Recrystallization (water-ethanol) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.